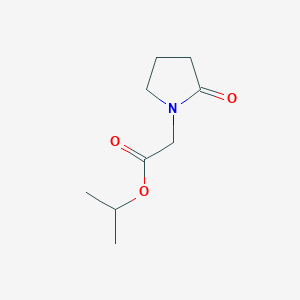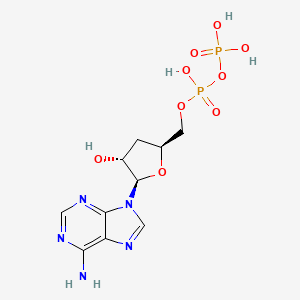
3'-Deoxyadenosine 5'-diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Deoxyadenosine 5’-diphosphate is a nucleoside diphosphate. It is structurally related to adenosine triphosphate (ATP), with the hydroxyl group on the 2’ carbon of the nucleotide’s pentose removed, and with one fewer phosphoryl group than ATP . This compound plays a significant role in various biochemical processes and is a crucial intermediate in the metabolism of nucleotides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-diphosphate can be achieved through enzymatic and chemical methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxyadenosine, which can then be phosphorylated to form 3’-Deoxyadenosine 5’-diphosphate . Another method includes the gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which can be further processed to obtain the diphosphate form .
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine 5’-diphosphate typically involves the use of recombinant DNA technology to overexpress nucleoside phosphorylases in bacterial strains. This method allows for the efficient and cost-effective production of the compound on a large scale .
化学反应分析
Types of Reactions
3’-Deoxyadenosine 5’-diphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxyadenosine 5’-diphosphate include oxidizing agents like chromium (VI) and Fenton reagents, as well as nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 3’-Deoxyadenosine 5’-diphosphate include various oxidized nucleotides and substituted analogs, which have applications in biochemical research and drug development .
科学研究应用
3’-Deoxyadenosine 5’-diphosphate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3’-Deoxyadenosine 5’-diphosphate involves its incorporation into DNA and RNA, where it can act as a chain terminator during nucleic acid synthesis. This property makes it useful in studying the inhibition of DNA polymerases and other enzymes involved in nucleotide metabolism . The compound can also interact with various molecular targets, including ribonucleotide reductase and DNA polymerase, affecting their activity and leading to altered cellular processes .
相似化合物的比较
Similar Compounds
Adenosine Diphosphate (ADP): Similar to 3’-Deoxyadenosine 5’-diphosphate but with a hydroxyl group on the 2’ carbon of the nucleotide’s pentose.
Deoxyadenosine Triphosphate (dATP): Contains three phosphoryl groups and is used in DNA synthesis.
Cordycepin (3’-Deoxyadenosine): Lacks the diphosphate group and is known for its role in biochemical reactions and potential therapeutic applications.
Uniqueness
3’-Deoxyadenosine 5’-diphosphate is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and serve as a valuable tool in scientific research. Its ability to act as a chain terminator in nucleic acid synthesis distinguishes it from other similar compounds .
属性
CAS 编号 |
13052-95-4 |
|---|---|
分子式 |
C10H15N5O9P2 |
分子量 |
411.20 g/mol |
IUPAC 名称 |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(23-10)2-22-26(20,21)24-25(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
InChI 键 |
OBEBFUHFXYDSAW-BAJZRUMYSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
规范 SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


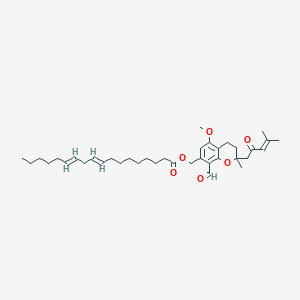
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
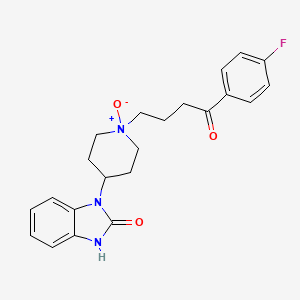
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)

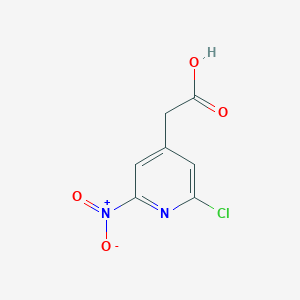

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
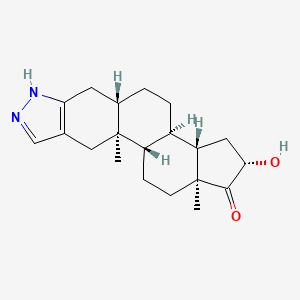
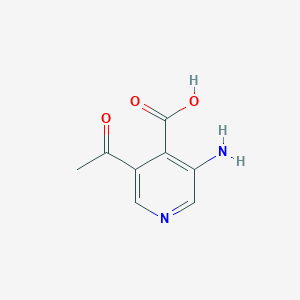
![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
